Fmoc-Lys(Trt)-OH

Descripción general

Descripción

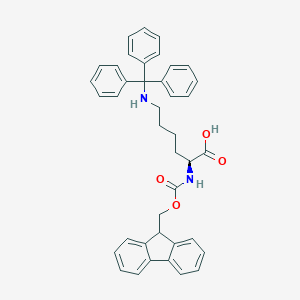

Fmoc-Lys(Trt)-OH: is a compound widely used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the triphenylmethyl (Trt) group. The Fmoc group protects the amino group, while the Trt group protects the side chain of lysine. This compound is crucial in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

Mecanismo De Acción

Target of Action

Fmoc-Lys(Trt)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It is used to add a lysine residue to these chains, with the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) groups serving as protective groups for the amino and side chain carboxyl groups of the lysine respectively .

Mode of Action

The Fmoc group of this compound is removed during peptide synthesis through a process called deprotection, which involves the treatment of the compound with a base . This reveals the amino group of the lysine, allowing it to be coupled to the carboxyl group of another amino acid or peptide. The Trt group protects the side chain carboxyl group of the lysine during this process and is removed in the final cleavage step .

Biochemical Pathways

The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways depending on their sequence .

Pharmacokinetics

The peptides synthesized using this compound can have diverse adme properties depending on their structure and sequence .

Result of Action

The primary result of the action of this compound is the addition of a lysine residue to a peptide chain during synthesis .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. For example, the pH, temperature, and solvent used can all affect the efficiency of Fmoc deprotection and peptide coupling . Additionally, the stability of this compound can be affected by factors such as temperature and exposure to light .

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . It interacts with various enzymes and proteins during peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its participation in peptide synthesis. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of protein synthesis within the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Trt)-OH typically involves the protection of lysine’s amino and side chain groups. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain is then protected by the Trt group through a reaction with triphenylmethyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Lys(Trt)-OH undergoes several types of reactions, primarily deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, while the Trt group can be cleaved using acidic conditions, typically trifluoroacetic acid .

Common Reagents and Conditions:

Deprotection of Fmoc group: Piperidine in dimethylformamide.

Cleavage of Trt group: Trifluoroacetic acid in the presence of scavengers like triisopropylsilane and water.

Major Products Formed: The primary products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis steps .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Lys(Trt)-OH is extensively used in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains by protecting reactive groups during the synthesis process .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions and enzyme activities .

Medicine: In the medical field, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering a high degree of specificity and reduced side effects .

Industry: Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: This compound uses the tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.

Fmoc-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: Fmoc-Lys(Trt)-OH is unique due to the stability of the Trt group under basic conditions, allowing for selective deprotection of the Fmoc group without affecting the Trt group. This selective deprotection is crucial in the stepwise construction of complex peptides .

Actividad Biológica

Fmoc-Lys(Trt)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected amino acid commonly used in peptide synthesis. Its unique structural features and protective groups make it a valuable building block for developing peptides with specific biological activities. This article explores the biological activity of this compound, focusing on its applications in antimicrobial peptides, enzyme substrates, and other potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C₄₃H₅₃N₃O₄S

- Molecular Weight : 610.7 g/mol

- Protective Groups : The Fmoc group provides stability during synthesis, while the Trt group protects the lysine side chain from unwanted reactions.

Synthesis Methods

This compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method often depends on the desired purity and yield of the final product. The SPPS method is favored for its efficiency and ability to produce high-purity peptides.

1. Antimicrobial Peptides

Recent studies have demonstrated that this compound can be incorporated into short cationic peptides that exhibit significant antimicrobial activity. These peptides are synthesized by attaching various amino acids to a resin and subsequently evaluating their efficacy against different bacterial strains.

- Case Study : A study explored the incorporation of this compound into antimicrobial peptides, revealing that modifications in the peptide sequence could enhance their antibacterial properties against Gram-positive bacteria. The presence of positively charged lysine residues was crucial for membrane interaction and disruption .

2. Enzyme Substrates

This compound has also been utilized in the development of enzyme substrates, particularly in studies involving matrix metalloproteinases (MMPs). The incorporation of fluorophores such as 5-carboxyfluorescein (5-Fam) into peptide sequences containing Fmoc-Lys allows for real-time monitoring of enzymatic activity.

- Research Findings : In one study, Fmoc-Lys(5-Fam) was synthesized and used to create triple-helical peptide substrates. These substrates were tested against MMP-1, MMP-13, and MT1-MMP, demonstrating that modifications at the lysine position could significantly influence substrate stability and enzyme activity .

3. Peptide-Based Therapeutics

The versatility of this compound extends to its potential use in peptide-based therapeutics. Its ability to form stable structures makes it an attractive candidate for drug development, especially in creating targeted therapies for various diseases.

- Example Application : Research has indicated that peptides containing Fmoc-Lys residues can be designed to interact specifically with cellular receptors or enzymes, thereby enhancing therapeutic efficacy while minimizing side effects .

Comparative Analysis of Biological Activity

| Peptide Composition | Antimicrobial Activity | Enzymatic Stability | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Fmoc-Cys(Trt)-OH | Moderate | High | Moderate |

| Fmoc-Arg(Pbf)-OH | High | Low | High |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.